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Abstract: This document provides a comprehensive guide to preparing Eudragit® RL 100
nanoparticles using the nanoprecipitation method, also known as solvent displacement.
Eudragit® RL 100 is a cationic copolymer of ethyl acrylate, methyl methacrylate, and a low
content of methacrylic acid ester with quaternary ammonium groups. This positive charge
makes it an excellent candidate for mucoadhesive drug delivery systems and for encapsulating
various therapeutic agents.[1][2] The nanoprecipitation technique is a simple, rapid, and
reproducible method for producing polymeric nanoparticles.[3][4] It involves the interfacial
deposition of a polymer following the displacement of a water-miscible solvent from a lipophilic
solution into an aqueous medium.[3][5] This protocol details the step-by-step procedure,
characterization technigues, and key parameters influencing the final nanoparticle properties.

Principle of Nanoprecipitation

The formation of nanoparticles via nanoprecipitation is based on the rapid diffusion of a water-
miscible organic solvent (containing the dissolved polymer and drug) into an agueous non-
solvent phase.[3][5] This rapid solvent displacement leads to a decrease in interfacial tension,
causing the polymer to precipitate and instantaneously form a colloidal suspension of
nanoparticles.[3] A stabilizer is often included in the aqueous phase to control particle size and
prevent aggregation.
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Materials and Equipment

Materials
Material Description /| Purpose Vendor Examples
Polymer Eudragit® RL 100 Evonik (R6hm Pharma)

Active Pharmaceutical
Ingredient (API)

Drug to be encapsulated (e.g.,

Rivastigmine, Amphotericin-B)

Sigma-Aldrich, TCI

Organic Solvent (Solvent
Phase)

Must be water-miscible and
able to dissolve the polymer
and API.

Acetone, Ethanol, Methanol[2]
[6]7]

Aqueous Phase (Anti-solvent)

Typically purified, deionized, or
distilled water.

N/A

Stabilizer / Surfactant
(Optional)

Prevents nanopatrticle

aggregation and controls size.

Poloxamer 407 (Pluronic® F-
127), Poloxamer 188[2][8][9]

Cryoprotectant (for

Lyophilization)

Prevents particle aggregation

during freeze-drying.

Sucrose, Mannitol,
Trehalose[10]

Equipment

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://scispace.com/pdf/development-of-a-nanoprecipitation-method-for-the-entrapment-x3nd59h8m3.pdf
https://www.medipol.edu.tr/sites/default/files/document/5_31.pdf
https://www.mdpi.com/1996-1944/13/13/2925
https://scispace.com/pdf/development-of-a-nanoprecipitation-method-for-the-entrapment-x3nd59h8m3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3915822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6983984/
https://www.researchgate.net/publication/298904717_Preparation_and_physicochemical_characterization_of_EudragitR_RL100_Nanosuspension_with_potential_for_Ocular_Delivery_of_Sulfacetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Equipment

Purpose

Magnetic Stirrer with Stir Bars

For mixing solutions and during the

nanoprecipitation process.

Syringe Pump or Burette

For controlled addition of the organic phase to

the aqueous phase.

Rotary Evaporator or Stirrer Hotplate

For removal of the organic solvent.

High-Speed Centrifuge / Ultracentrifuge

For purification and collection of nanoparticles.

Lyophilizer (Freeze-Dryer)

For drying nanopatrticles into a stable powder

form.

Dynamic Light Scattering (DLS) System

For measuring particle size, polydispersity index

(PDI), and zeta potential.

UV-Vis Spectrophotometer or HPLC

For quantifying drug entrapment and loading

efficiency.

Electron Microscope (SEM or TEM)

For visualizing nanoparticle morphology and

size.

Experimental Workflow and Protocols

The overall workflow for preparing and characterizing Eudragit® RL 100 nanopatrticles is

illustrated below.

© 2025 BenchChem. All rights reserved.

3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

1. Prepare Organic Phase 2. Prepare Aqueous Phase
(Eudragit RL 100 + Drug in Acetone) (Stabilizer in Water)

3. Nanoprecipitation

(Inject Organic into Aqueous Phase
under stirring)

4. Solvent Evaporation
(Stir to remove Acetone)

5. Purification & Collection

(Centrifugation & Washing)

6. Lyophilization (Optional)

(Freeze-drying with cryoprotectant) From suspension

Ffrom powder

7. Characterization

(Size, Zeta, EE%, Morphology)

Click to download full resolution via product page

Caption: General workflow for Eudragit® RL 100 nanoparticle synthesis.
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Detailed Protocol for Nanoparticle Preparation

This protocol is a generalized procedure based on common methodologies.[2][9][11]
Researchers should optimize parameters such as polymer-to-drug ratio and solvent choice for
their specific API.

o Preparation of the Organic Phase:

o Accurately weigh the desired amounts of Eudragit® RL 100 and the active pharmaceutical
ingredient (API). Refer to Table 1 for example ratios.

o Dissolve both the polymer and the API in a suitable organic solvent (e.g., 5 mL of
acetone).[2] Ensure complete dissolution, using gentle agitation if necessary.

o Preparation of the Aqueous Phase:

o In a separate beaker, dissolve the stabilizer (e.g., 2% w/v Poloxamer 407) in deionized
water (e.g., 10 mL).[2]

o Place the beaker on a magnetic stirrer and stir at a constant speed (e.g., 400-500 rpm) at
room temperature.[2][9]

» Nanoprecipitation Step:
o Draw the organic phase into a syringe.

o Add the organic phase dropwise (or inject it) into the stirring aqueous phase.[2] The
solution should turn into a slightly milky or bluish opalescent nanosuspension, indicating
nanoparticle formation.[8]

e Solvent Evaporation:

o Leave the resulting nanosuspension under continuous magnetic stirring at room
temperature for a sufficient time (e.g., 2-4 hours) to ensure the complete evaporation of
the organic solvent.[2]

e Purification and Collection:
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[e]

Transfer the nanosuspension to centrifuge tubes.

(¢]

Centrifuge at high speed (e.g., 12,000-18,500 x g) for 30-60 minutes at 4°C.[2][9]

[¢]

Discard the supernatant, which contains the unentrapped drug and excess stabilizer.

[¢]

Resuspend the nanoparticle pellet in deionized water (e.g., 5 mL) and repeat the
centrifugation step. This washing step should be performed 2-3 times to ensure purity.[2]

» Lyophilization (Optional, for dry powder formulation):

o After the final wash, resuspend the nanoparticle pellet in a solution of a cryoprotectant
(e.q., 2% sucrose or mannitol).

o Freeze the suspension (e.g., at -80°C) and then lyophilize for 24-48 hours to obtain a dry,
free-flowing powder.[12]

o Store the lyophilized nanoparticles in a desiccator at 4°C.

Protocols for Characterization

3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
e Method: Dynamic Light Scattering (DLS).
e Protocol:

o Dilute the nanosuspension or redispersed lyophilized powder with deionized water to an
appropriate concentration.

o Sonicate for 5 minutes to ensure a homogenous dispersion.[9]

o Analyze the sample using a DLS instrument (e.g., Zetasizer) to determine the average
particle size (Z-average), PDI, and zeta potential.

o Measurements should be performed in triplicate.

3.2.2 Entrapment Efficiency (EE%) and Drug Loading (DL%)
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e Method: Indirect quantification.
e Protocol:

o During the purification step (3.1, step 5), collect the supernatant after the first
centrifugation.

o Measure the concentration of the free, unentrapped drug in the supernatant using a
validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

o Calculate EE% and DL% using the following formulas:
» EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
» DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
3.2.3 Surface Morphology
e Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

e Protocol (for SEM):

[e]

Place a drop of the diluted nanosuspension on a metal stub and allow it to air-dry.

o

Alternatively, place the lyophilized powder on double-sided carbon tape on a stub.

[¢]

Coat the sample with a conductive material (e.g., gold or platinum/palladium) under a
vacuum.[11]

[¢]

Image the sample using an SEM to observe the shape and surface characteristics of the
nanoparticles.

Data and Expected Results

The properties of Eudragit® RL 100 nanoparticles are highly dependent on formulation
variables, particularly the polymer-to-drug ratio.
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Table 1: Influence of Polymer:Drug Ratio on

Nanoparticle Properties

Data synthesized from studies on Rivastigmine (RHT) and Amphotericin-B loaded

nanoparticles.

Formulation Mean Polydispers Zeta Entrapment

(Polymer:Dr Particle ity Index Potential Efficiency Reference

ug Ratio) Size (nm) (PDI) (mV) (EE%)

RHT-NP 4:1 118 +3.4 0.21 +0.03 +225+1.5 38.4+89 [2][9][11]

RHT-NP 7:1 139+2.8 0.18 +0.01 +26.1+2.1 51.7+5.3 [2][91[11]

RHT-NP 10:1 154 +4.1 0.15 + 0.02 +30.0 +1.8 62.0+2.7 [21191[11]

Ampho-B-NP

1 133.4+ 4.5 ~0.2 +22.4+0.6 70.3+24 [13][14]

Ampho-B-NP

1o 189.2 + 3.8 ~0.2 +35.8+ 0.5 82.1+1.9 [13][14]

Ampho-B-NP

L 288.1+5.1 ~0.3 +41.2 +0.8 89.5+2.1 [13][14]
Observations:

» Particle Size: Increasing the polymer concentration generally leads to an increase in

nanoparticle size.[11]

» Zeta Potential: The positive zeta potential, imparted by the quaternary ammonium groups of

Eudragit® RL 100, increases with higher polymer content.[13][14] Values typically range from
+22 to +42 mV.[13]

o Entrapment Efficiency: EE% tends to increase significantly with a higher polymer-to-drug

ratio, as a greater amount of polymer matrix is available to encapsulate the drug.[2]

Key Parameter Relationships and Troubleshooting
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Understanding how experimental variables affect nanoparticle characteristics is crucial for
optimization.

Formulation & Process Parameters

Polymer Stirring Solvent/ Stabilizer
Concentration Speed Anti- solvent Ratio Concentration

Increases \ncreases /Decreases Decreases Affects Decreases Decreases

i \ Nanoparticle Chg
Zeta Potential Entlta'pment Particle Size
Efficiency

Increases

PDI

(Size Distribution)

Click to download full resolution via product page
Caption: Key parameters influencing nanoparticle characteristics.
Troubleshooting Tips:

o Large Particle Size / High PDI: This may result from slow mixing or a low stirring speed.
Increase the stirring rate or use a more efficient mixing method. A high polymer concentration
can also lead to larger particles.[5]

» Low Entrapment Efficiency: This is common for highly water-soluble drugs.[2] Increasing the
polymer-to-drug ratio can improve EE%. Modifying the pH of the agueous phase or
optimizing the solvent system may also help.

» Nanoparticle Aggregation: This indicates insufficient stabilization. Increase the concentration
of the stabilizer or select a more effective one. Aggregation after lyophilization can be
prevented by using an adequate cryoprotectant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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